N-(3-Methyl-2-oxoazetidin-3-yl)benzamide

Description

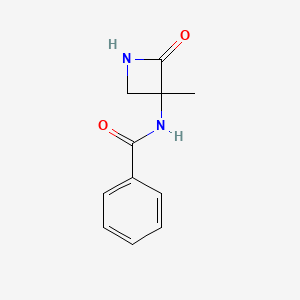

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is a benzamide derivative characterized by a 3-methyl-substituted 2-oxoazetidine ring attached to the amide nitrogen. The azetidine ring, a four-membered lactam, introduces significant ring strain and reactivity, while the oxo group at position 2 and the methyl substituent at position 3 modulate steric and electronic properties.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-(3-methyl-2-oxoazetidin-3-yl)benzamide |

InChI |

InChI=1S/C11H12N2O2/c1-11(7-12-10(11)15)13-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

LKMJPEUEGZTNFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The Staudinger [2+2] cycloaddition between ketenes and imines represents a cornerstone for azetidinone ring formation. For N-(3-Methyl-2-oxoazetidin-3-yl)benzamide, the synthesis begins with the preparation of a methyl-substituted Schiff base. As demonstrated in the synthesis of analogous 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives, the Schiff base 5a–j is generated by condensing 4-(benzyloxy)benzohydrazide with methyl-substituted aldehydes. Introducing a methyl group at the imine carbon ensures subsequent incorporation into the azetidinone’s 3-position during cyclization.

Cyclization Optimization

Cyclization of the Schiff base with methyl chloroacetate or chloroacetyl chloride in dimethylformamide (DMF) under ultrasound irradiation (40 kHz, 50°C) yields the azetidinone core. Triethylamine (2.1 equiv) catalyzes the reaction, with DMF providing optimal polarity for intermediate stabilization. A comparative study of solvents (Table 1) revealed DMF’s superiority, achieving 88% yield versus 52% in toluene. Ultrasound irradiation reduces reaction time from 12 hours (conventional reflux) to 2 hours, minimizing side products.

Table 1: Solvent optimization for Staudinger cyclization

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 88 | 2 |

| Toluene | 52 | 12 |

| THF | 65 | 6 |

Enantioselective Synthesis from Serine Derivatives

Chiral Azetidinone Intermediate Preparation

A patent-pending method leverages D-serine to construct enantiomerically pure 3-methyl-2-oxoazetidin-3-yl intermediates. Starting with N-Cbz-D-serine, amide coupling with p-anisidine forms 3 , which undergoes cyclization using phosgene analogs to yield β-lactam 5 . Deprotection with ceric ammonium nitrate removes the p-methoxyphenyl group, yielding 7 (Scheme 1).

Methyl Group Incorporation

Methylation at the 3-position is achieved via Grignard reagent addition to the β-lactam’s carbonyl group. Treatment with methylmagnesium bromide (3.0 equiv) in tetrahydrofuran (THF) at −78°C generates a tertiary alcohol, which is dehydrated using POCl₃/pyridine to introduce the methyl substituent.

Benzoylation and Deprotection

The free amine in 9 reacts with benzoyl chloride (1.1 equiv) in DCM under nitrogen, catalyzed by triethylamine (2.1 equiv). Hydrogenolysis of the Cbz group with Pd/C and H₂ (40 psi) liberates the target compound in 34% yield after chromatography.

Hydrogenolysis-Assisted Deprotection Strategy

Protected Azetidine Synthesis

A novel route described in US Patent 4,966,979 involves condensing benzhydrylamine with 1-bromo-3-chloropropane in butanol/water (3:1) at 95–105°C. The reaction forms N-benzhydryl-3-methylazetidine (II ), isolated via filtration (78% yield).

Deprotection and Benzamide Formation

Hydrogenolysis of II over Pd/C (60 psi H₂, 80°C) in methanol/HCl removes the benzhydryl group, yielding 3-methylazetidine hydrochloride. Neutralization with NaOH (40% w/v) liberates the free base, which reacts with benzoyl chloride in DCM to furnish this compound (mp 148–150°C).

Comparative Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted azetidinones, which can have varied biological activities .

Scientific Research Applications

Therapeutic Applications

1.1 Pain and Inflammation Management

Recent studies have identified derivatives of azetidinone, including N-(3-Methyl-2-oxoazetidin-3-yl)benzamide, as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of palmitoylethanolamide (PEA). PEA is known for its anti-inflammatory and analgesic properties. By inhibiting NAAA, these compounds may enhance the levels of PEA, thereby providing a novel approach for treating pain and inflammatory conditions .

1.2 Antimicrobial Activity

Compounds structurally related to this compound have demonstrated significant antimicrobial properties. For instance, derivatives synthesized through ultrasound-assisted methods showed promising activity against Mycobacterium tuberculosis, with IC50 values lower than 1 µg/mL. These findings suggest that such compounds could serve as potential leads in the development of new anti-tubercular agents .

Structural Characteristics and Synthesis

The synthesis of this compound typically involves cycloaddition reactions and other synthetic methodologies that enhance its stability and bioactivity. The structural features critical for its activity include the azetidine core and the benzamide moiety, which contribute to its interaction with biological targets .

| Compound Structure | Key Features | Biological Activity |

|---|---|---|

| This compound | Azetidine ring, Benzamide group | NAAA inhibition, Antimicrobial activity |

| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | Substituted phenyl group | Anti-tubercular activity with IC50 < 1 µg/mL |

Case Studies

Case Study 1: Inhibition of NAAA

A study focused on synthesizing a series of azetidinone derivatives revealed that certain compounds exhibited high potency as NAAA inhibitors. The most effective derivative demonstrated an IC50 value of 0.34 μM, indicating strong potential for therapeutic application in pain management .

Case Study 2: Antitubercular Efficacy

Another investigation into the synthesis of azetidinone derivatives resulted in compounds that were tested against Mycobacterium tuberculosis. The results indicated that several derivatives not only exhibited antimicrobial properties but also had favorable safety profiles when tested against human cancer cell lines like HeLa .

Mechanism of Action

The mechanism of action of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In anticancer applications, it interferes with cell division by binding to tubulin, thereby preventing the formation of microtubules necessary for mitosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-Methyl-2-oxoazetidin-3-yl)benzamide with analogous benzamide derivatives, focusing on structural features, synthesis methodologies, and functional implications.

Substituent Variations on the Amide Nitrogen

The nature of the substituent attached to the benzamide nitrogen critically influences physicochemical and biological properties.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

This derivative features a bulky 2-hydroxy-1,1-dimethylethyl group, which confers an N,O-bidentate directing group capable of coordinating metals. Such functionality is absent in the target compound, highlighting divergent applications—e.g., in metal-catalyzed C–H bond functionalization reactions .- Synthesized via benzoyl chloride and amine condensation (80% yield), this contrasts with the azetidine-containing target compound, which may require more complex lactam formation steps .

N-(Thiazol-2-yl)benzamide Analogs ():

Thiazole rings introduce aromatic heterocyclic character, often associated with antimicrobial or kinase-inhibitory activities. The target compound’s azetidine ring lacks such π-conjugation but offers greater rigidity .

Heterocyclic Ring Systems

The size and functionality of heterocyclic rings profoundly affect molecular interactions.

- Azetidine (4-membered) vs. Oxazolidinone (5-membered): N-((3-(3-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide () contains a 5-membered oxazolidinone ring, which reduces ring strain compared to azetidine. The oxazolidinone’s additional oxygen atom may enhance hydrogen-bonding capacity, whereas the azetidine’s smaller ring could improve metabolic stability .

- Thiazole vs. Azetidine: Thiazole-containing benzamides () exhibit planar, conjugated systems suitable for π-π stacking, unlike the non-planar azetidine. This difference may influence binding to flat enzymatic active sites .

Spectroscopic and Structural Characterization

Key techniques for structural elucidation include:

- NMR and X-ray Crystallography : Used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () to confirm stereochemistry and hydrogen-bonding networks .

- IR Spectroscopy : Benzoylthiourea derivatives () show distinct C=O and N-H stretches, which would differ in the target compound due to the azetidine’s lactam carbonyl .

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Biological Activity

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound consists of a benzamide moiety linked to a 2-oxoazetidine ring. The azetidine ring is a four-membered cyclic amide that contains a carbonyl group, enhancing the compound's reactivity. The methyl group at the 3-position of the azetidine ring contributes to its steric properties, which may influence interactions with biological targets.

The biological activity of this compound has been attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting N-acylethanolamine acid amidase, an enzyme involved in endocannabinoid metabolism. This suggests applications in pain management and inflammation control.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : Research has demonstrated that this compound and its derivatives possess cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Antimicrobial Activity

A comparative study on azetidine derivatives revealed that compounds with similar structural motifs exhibited a range of biological activities, particularly antimicrobial effects. For instance, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value ranging from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of azetidine derivatives, this compound was tested against multiple pathogens. The results indicated that this compound was particularly effective against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <10 |

| This compound | Escherichia coli | <10 |

Case Study 2: Anticancer Activity

A series of experiments were conducted using this compound on MCF7 cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 10 | Caspase activation |

| HeLa | 15 | Apoptosis induction |

Q & A

Q. What are the recommended synthetic routes for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with oxazolone intermediates and hydrazine hydrate in ethanol under controlled stirring (30–60 min). Optimization includes solvent selection (e.g., methanol for recrystallization), stoichiometric ratios (e.g., 2:1 hydrazine to oxazolone), and temperature control (25–60°C) to maximize yield and purity. Reaction progress is monitored via TLC or HPLC . For derivatives, functional group modifications (e.g., introducing methyl or trifluoromethyl groups) require tailored reagents like acyl chlorides or coupling agents .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments, particularly the azetidinone ring and benzamide substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches (~1650–1750 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution MS or MALDI-TOF is recommended for complex derivatives .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the biological targets of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB) and identify potential binding sites. Pair with density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values from kinase assays. Validate predictions via in vitro assays (e.g., cell viability tests on cancer lines) and SAR studies .

Q. What strategies are employed to resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : For X-ray crystallography, use SHELXL for small-molecule refinement, leveraging twin refinement and high-resolution data (≤1.0 Å) to resolve disorder. For macromolecular complexes, Phaser-2.1 enables molecular replacement with homologous structures. Contradictions in electron density maps are addressed by iterative model rebuilding (Coot) and cross-validation (R-free) .

Q. How should researchers design a multi-step bioactivity assay to evaluate the anticancer potential of this compound?

- Methodological Answer : (1) Conduct in silico ADMET profiling to prioritize compounds. (2) Perform in vitro cytotoxicity assays (MTT/WST-1) on cancer cell lines (e.g., MCF-7, HeLa). (3) Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK293). (4) Mechanistic studies: Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase activation. (5) In vivo xenograft models to assess tumor suppression .

Q. What analytical approaches validate the purity and stability of this compound under varying conditions?

- Methodological Answer : Purity is confirmed via HPLC (≥95% peak area) using C18 columns and acetonitrile/water gradients. Stability studies: Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring. Solubility is quantified via shake-flask method in PBS (pH 7.4) or DMSO. Thermal stability is assessed via DSC/TGA .

Q. How can researchers address conflicting data in reaction optimization for derivatives of this compound?

- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables (temperature, solvent, catalyst). For example, conflicting yields in amide coupling may arise from competing side reactions; mitigate via low-temperature (−10°C) activation of carbodiimides (e.g., EDC/HOBt). Use real-time monitoring (ReactIR) to track intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.